molecular formula C19H25N7O B6439246 3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine CAS No. 2549029-50-5

3-{4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine

Cat. No.: B6439246
CAS No.: 2549029-50-5
M. Wt: 367.4 g/mol
InChI Key: HAOWTHKCBZOBLY-UHFFFAOYSA-N
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Description

3-{4-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a piperazine-linked 3,5-dimethylisoxazole moiety and a 3,5-dimethylpyrazole group.

Properties

IUPAC Name

4-[[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N7O/c1-13-11-14(2)26(22-13)19-6-5-18(20-21-19)25-9-7-24(8-10-25)12-17-15(3)23-27-16(17)4/h5-6,11H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOWTHKCBZOBLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)CC4=C(ON=C4C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1. Structural and Physicochemical Comparison

Compound Core Structure Key Substituents Melting Point (°C) Yield (%)
Target Compound Pyridazine Piperazine-isoxazole, 3,5-dimethylpyrazole N/A* N/A*
15b () Thiadiazine p-Tolyldiazenyl, 3,5-dimethylpyrazole 205–206 86
17a () Thiadiazinone Phenyldiazenyl, 3,5-dimethylpyrazole 126–127 85
4-Imino-1-p-tolyl-... () Pyrazolopyrimidine p-Tolyl, amino Not reported Not reported

*Experimental determination required.

Physicochemical Properties

  • Melting Points : Pyrazole-thiadiazine derivatives () exhibit melting points ranging from 126°C to 205°C, influenced by diazenyl substituents. The target’s pyridazine core and piperazine linker may lower melting points compared to thiadiazines due to reduced crystallinity .
  • Synthetic Yields : Analogous diazenylation reactions (e.g., compound 15b, 86% yield) suggest efficient routes for introducing aromatic groups, though the target’s isoxazole-piperazine moiety may require optimized coupling conditions .

Structural Validation and Crystallographic Considerations

The target compound’s structure, if crystallized, would likely be validated using SHELX software (e.g., SHELXL for refinement and SHELXS for solution), as these tools are industry standards for small-molecule crystallography . Key validation metrics would include:

  • ADDSYM checks to detect missed symmetry.
  • PLATON validation for hydrogen-bonding patterns and steric strain . Discrepancies in piperazine ring puckering or isoxazole planarity could arise, necessitating high-resolution data for accurate refinement .

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